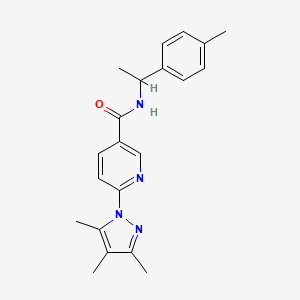

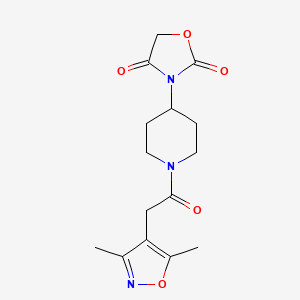

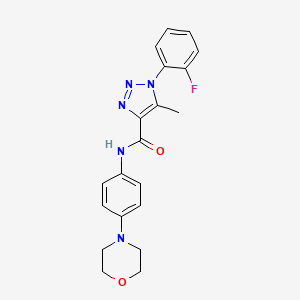

N-(1-(p-tolyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(p-tolyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide (TAK-659) is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the development and activation of B cells, which are essential for the immune response. TAK-659 has been extensively studied for its potential use in treating various B cell malignancies and autoimmune diseases.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

N-(1-(p-tolyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide and related compounds have been studied for their potential in various biological activities. For instance, a study on novel N-substitutedphenyl-2-pyrazolylnicotinamides, with similar structural characteristics, showed insecticidal and fungicidal activities. Specifically, certain compounds exhibited a mortality rate of 70% against Mythimna separata Walker and significant growth inhibitory rates against Physalospora piricola and Alternaria solani Sorauer (Shang et al., 2019).

Antifungal Activity

Another research highlighted the synthesis of 5-(nicotinamido)-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, demonstrating significant antifungal activity against various fungi affecting fruits and crops. These compounds also showed potent inhibitory effects against SDH enzymes, suggesting their role as effective SDH inhibitors (Liu et al., 2020).

Chemical Genetics in Plant Biology

Research in chemical genetics revealed that certain N-substituted pyrazoles can induce a triple response in Arabidopsis, similar to ethylene. This suggests their potential use in understanding plant hormone actions and possibly in agricultural applications (Oh et al., 2017).

Corrosion Inhibition

Pyrazole derivatives have been investigated for their utility in industrial processes, such as corrosion inhibition in mild steel. This application is significant for industries like metallurgy and manufacturing, where corrosion is a major issue (Dohare et al., 2017).

Antimicrobial and Anticancer Potential

Several studies have synthesized and tested pyrazole derivatives for their antimicrobial and anticancer activities. These compounds show promise as therapeutic agents in medical research, particularly in targeting specific cancer cell lines and microbial strains (Gomha et al., 2016).

Propiedades

IUPAC Name |

N-[1-(4-methylphenyl)ethyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O/c1-13-6-8-18(9-7-13)16(4)23-21(26)19-10-11-20(22-12-19)25-17(5)14(2)15(3)24-25/h6-12,16H,1-5H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMIJGIZBINEEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)NC(=O)C2=CN=C(C=C2)N3C(=C(C(=N3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-Dimethoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2808177.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2808179.png)

![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-phenylacetamide](/img/structure/B2808181.png)

![4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2808185.png)

![4-isobutyl-N-isopropyl-2-[2-(isopropylamino)-2-oxoethyl]-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2808187.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2808189.png)